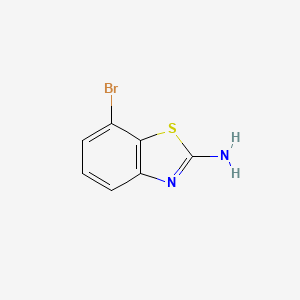

7-Bromo-1,3-benzothiazol-2-amine

Description

Significance of the Benzothiazole (B30560) Scaffold in Heterocyclic Chemistry Research

The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in medicinal chemistry. tandfonline.combenthamscience.com Its unique electronic and structural features allow for diverse chemical modifications, leading to a wide spectrum of biological activities. jchemrev.compcbiochemres.com Benzothiazole derivatives have been extensively investigated and have shown significant potential in various therapeutic areas, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications. nih.govtandfonline.comnih.gov The planarity of the benzothiazole ring system facilitates its interaction with biological targets such as enzymes and receptors. jchemrev.com The versatility of this scaffold has made it a focal point for the development of novel therapeutic agents and functional materials. benthamscience.compcbiochemres.com

Overview of 7-Bromo-1,3-benzothiazol-2-amine within the Benzothiazole Class

This compound is a specific derivative of the benzothiazole family, characterized by a bromine atom at the 7-position and an amine group at the 2-position of the benzothiazole core. The presence and position of these functional groups significantly influence the compound's chemical reactivity and potential biological activity. The bromine atom, a halogen, can participate in various chemical reactions, including nucleophilic substitution and cross-coupling reactions, making it a valuable intermediate for the synthesis of more complex molecules. The 2-amino group is a common feature in many biologically active benzothiazoles and can be readily modified to generate a library of derivatives for structure-activity relationship (SAR) studies.

Below is a data table summarizing the key chemical identifiers and properties of this compound and related brominated benzothiazole amines.

| Property | This compound | 4-Bromo-1,3-benzothiazol-2-amine | 5-Bromo-1,3-benzothiazol-2-amine |

| Molecular Formula | C7H5BrN2S | C7H5BrN2S | C7H5BrN2S |

| Molecular Weight | 229.10 g/mol | 229.10 g/mol | 229.10 g/mol nih.gov |

| Monoisotopic Mass | 227.93568 Da | 227.93568 Da uni.lu | 227.93568 Da nih.gov |

| IUPAC Name | This compound | 4-bromo-1,3-benzothiazol-2-amine | 5-bromo-1,3-benzothiazol-2-amine nih.gov |

| InChIKey | Not available | FVMCARDEQKVVIS-UHFFFAOYSA-N uni.lu | ZPUJTWBWSOOMRP-UHFFFAOYSA-N nih.gov |

| SMILES | C1=CC2=C(C(=C1)N=C(S2)N)Br | C1=CC2=C(C(=C1)Br)N=C(S2)N uni.lu | C1=CC2=C(C=C1Br)N=C(S2)N nih.gov |

Historical Context of Benzothiazole Derivatives in Academic Drug Discovery and Material Science Research

The exploration of benzothiazole derivatives dates back to the early 20th century, with initial interest focused on their applications in the dye industry. However, their potential in other scientific domains soon became apparent. In the realm of drug discovery, the journey of benzothiazoles has been marked by the development of several notable compounds. For instance, the discovery of the biological activities of 2-aminobenzothiazoles spurred extensive research into this class of compounds for treating a variety of diseases. bibliomed.org

In material science, benzothiazole derivatives have found applications as corrosion inhibitors, vulcanization accelerators for rubber, and as components in the development of photosensitizing agents and organic light-emitting diodes (OLEDs). researchgate.net The ability of the benzothiazole ring to absorb and emit light has made it a valuable component in the design of fluorescent probes and sensors. The continuous investigation into the synthesis and properties of benzothiazole derivatives ensures their enduring importance in both academic and industrial research. hep.com.cn

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKASBDRJLTLHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605933 | |

| Record name | 7-Bromo-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20358-05-8 | |

| Record name | 7-Bromo-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20358-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Bromo 1,3 Benzothiazol 2 Amine and Its Derivatives

Cyclization Approaches for Benzothiazole (B30560) Ring Formation

The core of synthesizing 7-bromo-1,3-benzothiazol-2-amine lies in the construction of the benzothiazole ring. Various cyclization strategies have been refined to improve yields, reduce reaction times, and enhance substrate scope.

Cyclization of 2-Aminothiophenol (B119425) Derivatives

A foundational method for constructing the 2-aminobenzothiazole (B30445) skeleton involves the cyclization of 2-aminothiophenol derivatives. In the specific synthesis of this compound, the key precursor would be 2-amino-6-bromothiophenol. The reaction of this intermediate with a cyanating agent, such as cyanogen (B1215507) bromide, leads to the formation of the desired product. The mechanism proceeds through an initial S-cyanation of the thiophenol, followed by an intramolecular cyclization where the amino group attacks the nitrile carbon. This process is often facilitated by a base and results in the stable 2-aminobenzothiazole ring system.

Utilization of Substituted Anilines with Thiocyanate (B1210189) and Bromine

A widely employed and direct approach to 2-aminobenzothiazoles is the reaction of substituted anilines with a thiocyanate salt in the presence of a halogen, typically bromine. To synthesize this compound, 3-bromoaniline (B18343) serves as the starting material. This reaction, often referred to as the Hugerschoff synthesis, proceeds via the in situ formation of a thiocyanated aniline (B41778) intermediate. Subsequent electrophilic cyclization, promoted by bromine, affords the benzothiazole ring. This one-pot method is advantageous as it circumvents the need to prepare and handle potentially unstable thiophenol intermediates.

Microwave-Assisted Synthetic Strategies

To accelerate chemical transformations, microwave-assisted organic synthesis has become a valuable tool. This technology has been successfully applied to the synthesis of 2-aminobenzothiazoles, offering significant reductions in reaction times and often leading to higher yields and cleaner product profiles compared to conventional heating. The synthesis of this compound from 3-bromoaniline and potassium thiocyanate can be efficiently conducted under microwave irradiation. The rapid and uniform heating provided by microwaves enhances the rates of both the initial thiocyanation and the subsequent cyclization, making it a highly effective method for the rapid synthesis of this and related benzothiazoles.

Multi-Component Reactions (MCRs) in Benzothiazole Synthesis

Multi-component reactions (MCRs), in which three or more reactants are combined in a single step to form a complex product, represent a highly efficient and atom-economical synthetic strategy. While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied. For instance, a one-pot reaction involving an aniline, a sulfur source like potassium thiocyanate, and an oxidant can be considered a type of MCR. These reactions are particularly valuable in the construction of compound libraries for drug discovery, as they allow for the rapid generation of molecular diversity.

Functionalization of Preformed Benzothiazole Cores

Following the successful synthesis of the this compound core, further chemical modifications can be introduced to explore the structure-activity relationships and fine-tune the properties of the molecule.

Nucleophilic Substitution Reactions for Amine Functionalization

The primary amine group at the 2-position of the benzothiazole ring is a versatile handle for a variety of chemical transformations. It readily participates in nucleophilic substitution reactions with a wide array of electrophiles. For example, acylation with various acid chlorides or anhydrides can be performed to introduce amide functionalities. Furthermore, the amine can be alkylated using alkyl halides or undergo reactions with isocyanates and isothiocyanates to yield urea (B33335) and thiourea (B124793) derivatives, respectively. These derivatization strategies allow for the systematic modification of the molecule's physicochemical properties.

Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Benzothiazoles

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated benzothiazoles, including the 7-bromo-substituted scaffold. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives.

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with a halide. For instance, 2'-bromo-2-aryl benzothiazoles have been successfully coupled with various boronic acids using a palladium catalyst like Pd₂(dba)₃ in the presence of a base such as sodium carbonate. nih.gov This approach has been instrumental in synthesizing 2'-aryl-2-aryl benzothiazole derivatives. nih.gov The reaction is known for its tolerance of various functional groups and can be performed under relatively mild conditions. libretexts.org The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. libretexts.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org This reaction is particularly useful for introducing vinyl groups onto the benzothiazole core. While challenges such as dehalogenation can occur with bromo derivatives, the use of additives like tetrabutylammonium (B224687) bromide (TBAB) can help to suppress this side reaction and improve yields. beilstein-journals.org The Heck reaction typically proceeds with trans selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org It is a crucial method for synthesizing arylalkynes and conjugated enynes. libretexts.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. nih.gov Copper-free Sonogashira protocols have also been developed, offering an alternative that avoids the use of copper salts. nih.govbeilstein-journals.org This reaction has been applied to various bromo-substituted heterocycles, demonstrating its utility in creating complex molecular architectures. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. It allows for the amination of aryl halides, including this compound, with a wide range of primary and secondary amines. nih.gov The choice of palladium precatalyst, phosphine (B1218219) ligand, base, and solvent is critical for optimizing the reaction conditions. nih.govbeilstein-journals.org This reaction is instrumental in synthesizing aminobenzothiazole derivatives with diverse substituents on the amino group. researchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Benzothiazoles

| Reaction | Coupling Partners | Typical Catalyst/Reagents | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Organoboron Compound | Pd Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), Base (e.g., Na₂CO₃, K₂CO₃) | C-C | nih.govlibretexts.orgmasterorganicchemistry.com |

| Heck Reaction | Aryl/Vinyl Halide + Alkene | Pd Catalyst (e.g., Pd(OAc)₂), Base, Phosphine Ligand | C-C | organic-chemistry.orgmasterorganicchemistry.com |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst (optional), Base | C-C (sp²-sp) | libretexts.orgnih.gov |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd Catalyst, Phosphine Ligand, Base | C-N | nih.govresearchgate.net |

Derivatization via Hydrazine (B178648) Analogs

The amino group at the 2-position of the benzothiazole ring can be converted to a hydrazine group, which serves as a versatile handle for further derivatization. The reaction of 2-aminobenzothiazoles with hydrazine hydrate, often in the presence of an acid catalyst, yields the corresponding 2-hydrazinobenzothiazoles. nih.govgoogle.com This transformation opens up pathways to a wide variety of derivatives through condensation reactions with aldehydes and ketones to form hydrazones. nih.gov

For example, 6-substituted 2-hydrazinobenzothiazoles have been synthesized by reacting the corresponding 2-aminobenzothiazoles with hydrazine hydrate. nih.gov These hydrazino derivatives can then be reacted with various aldehydes to produce a library of hydrazones. nih.gov This approach has been used to synthesize a range of benzothiazole-based compounds for biological evaluation. nih.govnih.gov

The synthesis of 2-hydrazinobenzothiazole (B1674376) can be achieved by refluxing 2-aminobenzothiazole with hydrazine hydrate. rjptonline.org The resulting hydrazino group is a reactive nucleophile that can readily participate in further chemical transformations. researchgate.net

Catalytic Strategies in Benzothiazole Synthesis

The development of novel catalytic strategies is crucial for improving the efficiency, selectivity, and environmental footprint of benzothiazole synthesis.

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. nih.govyoutube.com In the context of benzothiazole synthesis, NHCs can catalyze reactions by acting as strong nucleophiles. youtube.com They are known to activate substrates and facilitate bond formations under mild conditions. rsc.org While direct NHC-catalyzed synthesis of this compound is not extensively documented, the versatility of NHC catalysis suggests its potential for developing novel synthetic routes. NHCs are often generated in situ from the corresponding azolium salts by deprotonation with a base. youtube.com The electronic and steric properties of the NHC can be tuned by modifying the substituents on the heterocyclic ring, allowing for fine control over the catalytic activity. nih.gov

Metal-Free and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of metal-free and green synthetic methodologies to minimize environmental impact. nih.gov For the synthesis of benzothiazoles, several green chemistry approaches have been reported. These methods often utilize environmentally benign solvents like water or ethanol (B145695), employ recyclable catalysts, and aim for high atom economy. mdpi.comresearchgate.net

One common green approach involves the condensation of 2-aminothiophenols with aldehydes or other carbonyl compounds. mdpi.comnih.gov Catalysts such as H₂O₂/HCl in ethanol at room temperature have been used to achieve excellent yields of benzothiazole derivatives. mdpi.com Another strategy employs microwave irradiation to accelerate reactions, often leading to shorter reaction times and improved yields. rjptonline.org The use of water as a solvent is particularly attractive from a green chemistry perspective, and methods for synthesizing benzothiazole derivatives in aqueous media have been developed. rsc.org

Analytical and Spectroscopic Characterization Techniques in Organic Synthesis

The unambiguous identification and characterization of synthesized compounds like this compound and its derivatives are paramount. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure. ¹H NMR provides information about the chemical environment and connectivity of protons, including characteristic signals for aromatic protons on the benzothiazole ring system. mdpi.comchemicalbook.com The splitting patterns and coupling constants can help determine the substitution pattern on the aromatic ring. youtube.com ¹³C NMR provides information about the carbon framework of the molecule. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net For this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine group (typically in the range of 3300-3500 cm⁻¹), C=N stretching of the thiazole (B1198619) ring (around 1640 cm⁻¹), and C-Br stretching vibrations. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. mdpi.com This data is crucial for confirming the molecular formula and can provide clues about the structure of the molecule. High-resolution mass spectrometry (HRMS) is often used to determine the exact mass and elemental composition. mdpi.com

Table 2: Spectroscopic Data for Benzothiazole Derivatives

| Technique | Observed Features | Information Gained | Reference |

|---|---|---|---|

| ¹H NMR | Chemical shifts, splitting patterns, integration | Proton environment, connectivity, number of protons | mdpi.comchemicalbook.com |

| ¹³C NMR | Chemical shifts | Carbon skeleton, presence of different carbon types | mdpi.com |

| IR Spectroscopy | Characteristic absorption bands (e.g., N-H, C=N, C-Br) | Presence of functional groups | researchgate.netresearchgate.net |

| Mass Spectrometry | Molecular ion peak (M+), fragmentation pattern | Molecular weight, structural fragments | mdpi.com |

Chemical Reactivity and Transformation Studies of 7 Bromo 1,3 Benzothiazol 2 Amine Derivatives

Oxidation Reactions of Benzothiazole (B30560) Amines

The oxidation of 2-aminobenzothiazoles can lead to the formation of various products, depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of 7-Bromo-1,3-benzothiazol-2-amine are not extensively documented, the general behavior of 2-aminobenzothiazoles provides valuable insights. For instance, the oxidation of 2-aminobenzothiazoles with agents like sodium hypochlorite (B82951) can result in the formation of 2-azobenzothiazoles. acs.org This reaction proceeds through the oxidation of the amino group. It has been observed that acylation of the amino group can prevent this oxidation, suggesting that the free amino group is the primary site of attack. acs.org

In a general procedure for the oxidation of 2-amino-6-methylbenzothiazole, the compound is treated with an oxidizing agent, leading to the corresponding 2-azobenzothiazole. acs.org It is plausible that this compound would undergo a similar transformation under comparable conditions, yielding a dimeric azo-bridged compound.

| Reactant | Oxidizing Agent | Product | Reference |

| 2-Amino-6-methylbenzothiazole | Sodium hypochlorite | 2-Azo-bis(6-methylbenzothiazole) | acs.org |

| 2-Aminobenzothiazole (B30445) | Sodium hypochlorite | 2-Azobenzothiazole | acs.org |

Furthermore, the benzothiazole ring itself can be involved in oxidative annulation reactions. For example, the reaction of 2-aminobenzothiazoles with acetophenones in the presence of a nickel-doped LaMnO3 perovskite catalyst leads to the formation of imidazole[2,1-b]benzothiazoles. nih.gov This transformation involves an oxidative cyclization where the amino group and the endocyclic nitrogen of the benzothiazole participate in the formation of the new imidazole (B134444) ring.

Reduction Reactions of Benzothiazole Derivatives

The reduction of substituted 2-nitrobenzothiazoles to their corresponding 2-azobenzothiazoles can be achieved using sodium stannite. acs.org This indicates that under specific reducing conditions, dimerization can occur.

| Reactant | Reducing Agent | Product | Reference |

| 2-Nitrobenzothiazole | Sodium stannite | 2-Azobenzothiazole | acs.org |

| 6-Nitro-2-aminobenzothiazole | Not Specified | 2,6-Diaminobenzothiazole | nih.gov |

Substitution Reactions on the Benzothiazole Core

The this compound molecule presents multiple sites for substitution reactions. The bromine atom on the benzene (B151609) ring is a potential site for nucleophilic aromatic substitution, although such reactions on bromo-substituted benzothiazoles are generally challenging and may require specific catalysts or activated substrates. researchgate.netresearchgate.net The amino group at the 2-position can readily undergo electrophilic substitution.

The amino group of 2-aminobenzothiazoles is highly reactive towards electrophiles. nih.govrsc.org It can be acylated, alkylated, and can participate in condensation reactions to form Schiff bases. researchgate.net For example, 2-aminobenzothiazole reacts with various amines and piperazine (B1678402) derivatives via nucleophilic substitution of a pre-functionalized intermediate. nih.gov This highlights the versatility of the amino group in creating a diverse range of derivatives.

The synthesis of 2-aminobenzothiazoles often involves the cyclization of phenylthioureas with bromine, indicating the reactivity of the benzene ring towards electrophilic bromination. nih.gov In the case of 3-substituted anilines, this can lead to a mixture of 5- and 7-bromo-2-aminobenzothiazoles. nih.gov This suggests that the positions on the benzene ring are susceptible to electrophilic attack.

| Reactant | Reagent | Product Type | Reference |

| 2-Aminobenzothiazole | Chloroacetyl chloride | Acylated derivative | nih.gov |

| 2-Aminobenzothiazole | Aromatic aldehydes | Schiff base | researchgate.net |

| 3-Bromoaniline (B18343) | Potassium thiocyanate (B1210189), Bromine | 5- and 7-Bromo-2-aminobenzothiazoles | nih.gov |

Cycloaddition Reactions Involving Benzothiazole Moieties

Benzothiazole derivatives can participate in cycloaddition reactions, leading to the formation of more complex heterocyclic systems. While specific examples involving this compound are scarce, the general reactivity of the 2-aminobenzothiazole scaffold is informative.

A four-component reaction involving 2-aminobenzothiazole, aromatic aldehydes, acetylenedicarboxylate, and a cyclic secondary amine (piperidine or pyrrolidine) affords functionalized 2-pyrrolidinones. nih.gov This reaction proceeds through the formation of a Huisgen 1,4-dipole from the secondary amine and the acetylenedicarboxylate, which then reacts with the Schiff base formed from 2-aminobenzothiazole and the aldehyde.

In another example, a pseudo-four-component reaction of 2-amino-6-bromo-4-methylbenzothiazole with an aldehyde and 4-hydroxycoumarin (B602359) proceeds via a cascade of Knoevenagel condensation, Schiff base formation, and a hetero-Diels-Alder cycloaddition. nih.gov This demonstrates that the diene system within the benzothiazole structure can participate in cycloaddition reactions to build complex polycyclic frameworks.

| Reactants | Product Type | Reference |

| 2-Aminobenzothiazole, Aromatic aldehyde, Acetylenedicarboxylate, Piperidine/Pyrrolidine | Functionalized 2-pyrrolidinone | nih.gov |

| 2-Amino-6-bromo-4-methylbenzothiazole, Aldehyde, 4-Hydroxycoumarin | Spiroheterocycle | nih.gov |

Reactions with Other Heterocyclic Systems for Hybrid Molecule Design

The synthesis of hybrid molecules incorporating the this compound scaffold is a promising strategy for developing new therapeutic agents. The reactive amino group at the 2-position is a key handle for linking to other heterocyclic systems.

For instance, 2-aminobenzothiazoles can be acylated with chloroacetyl chloride, and the resulting intermediate can be reacted with various amines and piperazine derivatives to create a library of hybrid molecules. nih.govacs.org This approach allows for the systematic exploration of structure-activity relationships.

Furthermore, 2-aminobenzothiazoles can undergo annulation reactions with other reagents to form fused heterocyclic systems. The reaction with α-bromo acetophenones to yield imidazole[2,1-b]benzothiazoles is a classic example. nih.gov Another approach involves the reaction of 2-aminobenzothiazoles with propiolic acid or its esters to form pyrimido[2,1-b]benzothiazol-2-ones. rsc.org These reactions demonstrate the utility of 2-aminobenzothiazole as a building block for constructing complex, multi-ring systems with potential biological activity.

| 2-Aminobenzothiazole Derivative | Reactant(s) | Hybrid Molecule Type | Reference |

| 2-Aminobenzothiazole | Chloroacetyl chloride, various amines | Amine-substituted benzothiazole hybrids | nih.gov |

| 2-Aminobenzothiazole | α-Bromo acetophenones | Imidazole[2,1-b]benzothiazoles | nih.gov |

| 2-Aminobenzothiazole | Propiolic acid/esters | Pyrimido[2,1-b]benzothiazol-2-ones | rsc.org |

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

While computational methods like Density Functional Theory (DFT) and molecular docking are frequently employed to study various benzothiazole derivatives, specific data pertaining to the Frontier Molecular Orbitals (FMO), Electrostatic Potential Surface (ESP), chemical reactivity descriptors, and molecular docking simulations of this compound could not be located.

General studies on substituted benzothiazoles provide a foundational understanding of how different functional groups influence the electronic and biological properties of this heterocyclic system. For instance, research on other bromo-substituted isomers or derivatives with alternative substitutions offers insights into potential structure-activity relationships. However, the precise impact of the bromine atom at the 7-position on the electronic structure, reactivity, and interaction with biological targets remains uncharacterized in the requested detailed manner.

The absence of specific published data prevents a detailed discussion and the creation of data tables for the following outlined topics for this compound:

Computational Chemistry and Theoretical Investigations of 7 Bromo 1,3 Benzothiazol 2 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Identification of Potential Biological Targets

Consequently, a scientifically accurate and informative article strictly adhering to the requested structure and content for 7-Bromo-1,3-benzothiazol-2-amine cannot be generated at this time due to the lack of specific research findings. Further experimental and computational research dedicated to this particular compound is required to elucidate its specific chemical and biological properties.

Molecular Dynamics (MD) Simulations in Benzothiazole (B30560) Research

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In drug discovery and materials science, MD simulations provide profound insights into how a ligand, such as a benzothiazole derivative, interacts with a biological target, like an enzyme or receptor. This technique allows researchers to observe the stability of the ligand-protein complex, identify key binding interactions, and understand the conformational changes that occur upon binding.

Several studies have employed MD simulations to explore the potential of various benzothiazole derivatives as therapeutic agents. For instance, simulations have been used to validate molecular docking results and assess the stability of benzothiazole compounds within the active sites of target proteins. ui.ac.idnih.gov These simulations typically run for nanoseconds to microseconds, tracking the trajectory of each atom based on a force field that describes the potential energy of the system. nih.gov

In the context of cancer research, MD simulations have been performed on benzothiazole-thiazole hybrids to understand their structural requirements for inhibiting the p56lck enzyme, a protein kinase involved in T-cell activation. ui.ac.id Similarly, simulations lasting 200 nanoseconds have been used to assess the stability and interactions of novel benzothiazole derivatives designed as inhibitors of the p53-MDM2 interaction, a key target in cancer therapy. Another study successfully used MD simulations to investigate the stability of newly synthesized benzothiazole derivatives as potential acetylcholinesterase inhibitors for Alzheimer's disease treatment. nih.gov The results from these simulations help in refining the design of more potent and selective inhibitors.

The primary outputs of MD simulations, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy calculations (e.g., MM-GBSA), provide quantitative measures of binding stability and affinity. These computational approaches are directly applicable to understanding how this compound would behave in a biological system.

| Study Focus | Target Protein/System | Simulation Details | Key Findings | Reference |

|---|---|---|---|---|

| Anticancer Agents | p56lck Kinase | Minimization, heating, equilibrium, and production runs. | Identified a benzothiazole-thiazole hybrid as a competitive inhibitor and revealed structural features required for inhibition. | ui.ac.id |

| Alzheimer's Disease | Acetylcholinesterase (AChE) | Analysis of interactions with critical amino acid residues. | Showed that specific benzothiazole derivatives form stable complexes with AChE, indicating potential for disease treatment. | nih.gov |

| Anticancer Agents | p53-MDM2 Complex | 200 ns simulations to assess complex stability. | Confirmed stable binding of designed benzothiazole compounds, supporting their potential for development in cancer therapy. | |

| Anticancer Agents | VEGFR-2 | GROMACS software with GROMOS96 force field. | Supported docking results and explored the binding mode and stability of a bromo-substituted indolin-2-one derivative within the VEGFR-2 active site. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzothiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors—physicochemical, electronic, or steric properties—that influence activity, QSAR models can predict the effectiveness of new, unsynthesized compounds. This approach is invaluable in medicinal chemistry for prioritizing synthetic efforts and designing more potent drugs.

The benzothiazole scaffold has been the subject of numerous QSAR studies to elucidate the structural requirements for various biological activities, including anticancer and antimalarial effects. researchgate.netmdpi.com These studies typically involve a set of benzothiazole derivatives with known activities (e.g., IC₅₀ values). Molecular descriptors are calculated for each compound, and statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the predictive model.

For example, a 3D-QSAR study on benzothiazole derivatives as anticancer agents using the Comparative Molecular Field Analysis (CoMFA) method yielded a model with high predictive ability. nih.gov The model suggested that having an electron-withdrawing group at a specific position could enhance the anticancer activity. nih.gov Another QSAR analysis on benzothiazole derivatives with antimalarial properties identified atomic net charges, HOMO-LUMO energies, and polarizability as key descriptors. researchgate.net The resulting equation successfully correlated the structural properties with the observed antimalarial activity, demonstrating the model's predictive power. researchgate.netsemanticscholar.org

These established QSAR models for the benzothiazole class provide a robust foundation for predicting the biological activity of this compound. By calculating the relevant molecular descriptors for this specific compound, its potential efficacy as an anticancer, antimalarial, or other therapeutic agent could be estimated, guiding its further experimental investigation.

| Biological Activity | Modeling Method | Key Descriptors | Statistical Significance | Key Findings | Reference |

|---|---|---|---|---|---|

| Anticancer | Comparative Molecular Field Analysis (CoMFA) | Steric and electrostatic fields. | Cross-validation r² = 0.642, Conventional r² = 0.976 | An electron-withdrawing group linked to the substituent can increase positive charges and improve activity. | nih.gov |

| Antimalarial | Multiple Linear Regression (MLR) using AM1 semi-empirical method | Atomic net charges (qC4, qC5, qC6), ELUMO, EHOMO, Polarizability (α) | n = 13, r = 0.994, r² = 0.987, PRESS = 0.348 | The model showed a strong correlation between electronic properties and antimalarial activity against P. falciparum. | researchgate.netsemanticscholar.org |

| Antimalarial | MLR using PM3 semi-empirical method | Atomic net charges, dipole moment (μ), ELUMO, EHOMO, Log P | n = 13, r = 1.00, r² = 1.00 | Developed a highly significant QSAR model for nitrobenzothiazole derivatives against a chloroquine-resistant strain. | ui.ac.id |

| Antiproliferative (Cytotoxic) | Partial Least Squares (PLS) Regression | Physico-chemical descriptors | Explained variability: 67% and 80% for two models. Good predictive power (Q²Loo). | The trifluoromethyl group was found to be strongly correlated with binding affinity and cytotoxic activity. | researchgate.net |

Structure Activity Relationships Sar and Biological Activities of 7 Bromo 1,3 Benzothiazol 2 Amine and Its Analogs

General Principles of Benzothiazole (B30560) SAR

The 2-aminobenzothiazole (B30445) structure is a key pharmacophore, with its biological effects being highly dependent on the substituents attached to it. rsc.org The exocyclic amino group and the bicyclic ring system are critical features that can be modified to modulate activity. mdpi.comnih.gov

Substituents on the benzene (B151609) portion of the benzothiazole nucleus play a crucial role in determining the compound's biological profile. Halogenation, in particular, has been shown to be a significant modulator of activity.

Studies have indicated that the presence of a halogen at the C7 position can enhance the biological effects of the benzothiazole core. Specifically, the substitution of a bromo group at the 7th position of the benzothiazole ring has been shown to enhance antibacterial action. nih.gov In other studies on anticancer activity, the position and nature of the halogen substituent have been shown to be critical. For instance, in one series of 2-aminobenzothiazole derivatives, a bromo substituent at the 5-position was found to have a moderate influence on antiproliferative activity. nih.gov Another study highlighted that a 7-chloro substituted analog was a promising lead compound for anticancer agents. frontiersin.org

The following table summarizes the impact of benzene ring substituents on the biological activity of benzothiazole analogs.

Table 1: Impact of Benzene Ring Substituents on Benzothiazole Activity| Substituent Position | Substituent | Observed Effect | Biological Activity |

|---|---|---|---|

| C7 | Bromo | Enhanced activity | Antibacterial nih.gov |

| C5 | Bromo | Moderate activity | Anticancer nih.gov |

| C7 | Chloro | Promising activity | Anticancer frontiersin.org |

| C6 | Electron-donating groups (e.g., OEt) | Enhanced activity | Anthelmintic mdpi.com |

| C6 | Nitro | Promotes activity | Antibacterial mdpi.com |

The 2-amino group is a critical functional group for the biological activity of this class of compounds. nih.gov Molecular docking studies have suggested that this amino group can form direct interactions with target enzymes. nih.gov

Modifications to the exocyclic amine have been explored to understand its role in bioactivity. Research has shown that replacing the exocyclic amine with a methyl group leads to a significant loss of activity. nih.gov Furthermore, the generation of secondary or tertiary amines at this position, through the addition of various groups such as methyl, dimethyl, phenyl, benzyl, or acetyl, has been found to abolish inhibitory activity in certain assays. nih.gov This underscores the importance of the primary amine at the 2-position for maintaining the biological effects of these compounds.

Antimicrobial Research

The benzothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. scholarsresearchlibrary.comresearchgate.net

Several studies have highlighted the antibacterial potential of benzothiazole derivatives. nih.gov Research has demonstrated that the substitution of a bromo group at the 7th position of the benzothiazole ring can enhance antibacterial activity. nih.gov In one study, a series of benzothiazole derivatives were synthesized and evaluated for their in-silico and in-vitro antibacterial activity, with the 7-bromo substituted analog showing notable results. nih.gov

Other research has focused on the impact of different substituents on antibacterial efficacy. For example, the introduction of a nitro group has been found to promote antibacterial activity. mdpi.com Another study on benzothiazole derivatives of isatin (B1672199) showed better activity against Gram-negative bacteria than Gram-positive strains. nih.gov

The antifungal properties of benzothiazole derivatives have also been a subject of investigation. researchgate.net The substitution pattern on the benzothiazole nucleus is a key determinant of antifungal potential. researchgate.net

One line of research reported the synthesis of 2-amino-4-bromo-6-methyl-benzothiazoles as antifungal agents. scholarsresearchlibrary.comresearchgate.net Another study focused on new 2-amino substituted benzothiazole derivatives and found that structural changes at the C-2 and C-7 positions significantly influence their bioactivities. researchgate.net Some synthesized compounds have demonstrated good antifungal activity, in some cases comparable or superior to standard drugs like fluconazole. mdpi.commdpi.com

Anticancer and Antitumor Investigations

The 2-aminobenzothiazole scaffold is recognized as a "privileged structure" in anticancer drug discovery, with numerous derivatives showing potent antiproliferative and antitumor activities. nih.govrsc.orgnih.gov

The SAR of these compounds in the context of cancer has been extensively studied. The substitution on the benzothiazole ring is critical for cytotoxic activity. nih.gov For instance, one study on a series of 2-aminobenzothiazole derivatives as potential antitumor agents found that the nature of the substituent on the benzothiazole ring followed a specific order of cytotoxic potency. nih.gov In a particular series of compounds, a 5-bromo substituent was noted in the structure-activity relationship analysis for antiproliferative effects. nih.gov

Derivatives of 2-aminobenzothiazole have been investigated as inhibitors of various protein kinases involved in cancer progression, such as EGFR and VEGFR-2. nih.govtandfonline.com The following table presents examples of anticancer activity in analogs.

Table 2: Anticancer Activity of Selected Benzothiazole Analogs| Compound Series | Key Substituents | Target/Cell Line | Observed Activity |

|---|---|---|---|

| 2-Aminobenzothiazole-TZD hybrids | Varied substituents on the benzothiazole scaffold | HepG2, HCT-116, MCF-7 cell lines | Compound with a substituted phenyl group showed potent HUVEC inhibitory activity. nih.gov |

| 2-Aminobenzothiazole derivatives | 4,7-diCH3, 5-Br, 6-Cl etc. on benzothiazole ring | Various cancer cell lines | Potency trend for antiproliferative activity was established. nih.gov |

| Dichlorophenyl containing chlorobenzothiazole | Dichlorophenyl and chloro groups | Non-small cell lung cancer (HOP-92) | Good anticancer activity with GI50 = 7.18 x 10⁻⁸ M. nih.gov |

| 2-Aminobenzothiazole-pyrazoles | Pyrazole moiety | HT-29, PC-3, A549, and U87MG cell lines | Potent VEGFR-2 inhibitors with outstanding anticancer effect. tandfonline.com |

Cytotoxicity against Various Cancer Cell Lines

Analogs of 7-Bromo-1,3-benzothiazol-2-amine have demonstrated significant cytotoxic effects across a variety of human cancer cell lines. The introduction of different substituents onto the benzothiazole core allows for the modulation of this activity.

For instance, a series of N-alkylbromo-benzothiazoles showed potent in vitro cytotoxicity. researchgate.net Among these, the compound (3-bromo-propyl)-(6-methoxy-benzothiazol-2-yl)amine was identified as a highly promising agent, exhibiting substantial activity against prostate (PC-3), leukemia (THP-1), and colon (Caco-2) cancer cell lines. researchgate.net The cytotoxic activity was observed to increase with a longer carbon linker between the nitrogen and the bromo group. researchgate.net

Other modifications, such as the inclusion of a pyridine (B92270) ring, have also yielded potent anticancer agents. A substituted bromopyridine acetamide (B32628) benzothiazole derivative showed powerful antitumor activity against SKRB-3 breast cancer, SW620 colon adenocarcinoma, A549 lung cancer, and HepG2 liver cancer cell lines. tandfonline.com Similarly, naphthalimide-benzothiazole derivatives have been reported to possess good antitumor activity against HT-29 colon carcinoma, A549, and MCF-7 breast cancer cell lines. tandfonline.comnih.gov

The position of substitutions on the benzothiazole ring and its attachments is crucial. Fluorinated 2-aryl benzothiazole derivatives with hydroxyl groups on the phenyl ring displayed excellent activity against the MCF-7 cell line. nih.gov In another study, a hydrazine-based benzothiazole derivative showed notable cytotoxicity against HeLa cervical cancer and COS-7 kidney fibroblast cell lines. tandfonline.comnih.gov

| Compound/Analog | Cancer Cell Line(s) | IC50 Value(s) | Reference |

| (3-bromo-propyl)-(6-methoxy-benzothiazol-2-yl)amine | PC-3 (Prostate) | 0.6 µM | researchgate.net |

| THP-1 (Leukemia) | 3 µM | researchgate.net | |

| Caco-2 (Colon) | 9.9 µM | researchgate.net | |

| Substituted bromopyridine acetamide benzothiazole derivative | SKRB-3 (Breast) | 1.2 nM | tandfonline.com |

| SW620 (Colon) | 4.3 nM | tandfonline.com | |

| A549 (Lung) | 44 nM | tandfonline.com | |

| HepG2 (Liver) | 48 nM | tandfonline.com | |

| Naphthalimide-benzothiazole derivative (67) | HT-29 (Colon) | 3.47 ± 0.2 µM | tandfonline.comnih.gov |

| A549 (Lung) | 3.89 ± 0.3 µM | tandfonline.comnih.gov | |

| MCF-7 (Breast) | 5.08 ± 0.3 µM | tandfonline.comnih.gov | |

| Hydrazine (B178648) based benzothiazole (11) | HeLa (Cervical) | 2.41 µM | tandfonline.comnih.gov |

| COS-7 (Kidney Fibroblast) | 4.31 µM | tandfonline.comnih.gov | |

| 2-aminobenzothiazole congener (13) | HCT116 (Colon) | 6.43 ± 0.72 µM | nih.gov |

| A549 (Lung) | 9.62 ± 1.14 µM | nih.gov | |

| A375 (Melanoma) | 8.07 ± 1.36 µM | nih.gov |

Molecular Mechanisms of Action (e.g., Apoptosis Induction, Enzyme Inhibition)

The anticancer effects of benzothiazole analogs are mediated through various molecular mechanisms, including the induction of apoptosis and the inhibition of key cellular enzymes.

Apoptosis Induction: Several studies have confirmed that benzothiazole derivatives can trigger programmed cell death in cancer cells. A series of N-1,3-benzothiazol-2-ylbenzamide derivatives were found to have a proapoptotic effect, which was particularly evident in MCF-7 breast cancer cells. researchgate.net The mechanism for a substituted bromopyridine acetamide benzothiazole derivative was also identified as concentration-dependent apoptosis in HepG2 cells. tandfonline.com

Enzyme Inhibition: A significant mechanism of action for some 2-aminobenzothiazole analogs is the inhibition of Epidermal Growth Factor Receptor (EGFR), a key enzyme in cancer cell proliferation. One 2-aminobenzothiazole congener was reported as a potent EGFR inhibitor with an IC50 value of 96 nM. nih.gov Other research has focused on designing benzothiazole amides and ureas that possess dual inhibitory activities against B-RafV600E and C-Raf kinases, which are critical components of signaling pathways that drive cancer growth. nih.gov

Interestingly, not all cytotoxic analogs induce classical apoptosis. For example, 7-bromoindirubin-3'-oxime (7BIO), an indirubin (B1684374) analog, triggers a rapid, non-apoptotic cell death process. nih.gov This process is characterized by large pycnotic nuclei without the typical features of chromatin condensation or nuclear fragmentation and is not affected by broad-spectrum caspase inhibitors. nih.gov This suggests that 7-substituted indirubins could represent a new class of antitumor compounds that are effective in cells resistant to apoptosis. nih.gov

Antitubercular Efficacy

Derivatives of this compound have emerged as a promising scaffold for the development of new agents against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains.

Inhibition of Mycobacterium tuberculosis Strains

A variety of benzothiazole analogs have been synthesized and tested for their in vitro activity against Mtb. In one study, a series of compounds were evaluated against the H37Rv and MDR-MTB strains of tuberculosis. nih.gov The compound {2-(benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanone showed significant activity, with minimum inhibitory concentrations (MIC) of 1 µg/mL against H37Rv and 2 µg/mL against the MDR strain. nih.gov

Another study identified an amino-benzothiazole scaffold from a whole-cell screen that exhibited bactericidal activity against both replicating and non-replicating Mtb. nih.govresearchgate.net Two compounds from this series demonstrated the ability to completely sterilize replicating cultures at a concentration of 100 μM after 21 days. nih.gov Furthermore, selected compounds showed excellent potency against intracellular Mtb within murine macrophages, with activity being greater than that observed against aerobically cultured bacteria. nih.gov

Fluoroquinolone derivatives incorporating a 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl moiety also showed moderate antitubercular activity against the Mtb H37Rv strain, with a MIC of 10 µg/mL. nih.gov

| Compound/Analog | Mtb Strain(s) | MIC Value | Reference |

| {2-(benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanone | H37Rv | 1 µg/mL | nih.gov |

| MDR-MTB | 2 µg/mL | nih.gov | |

| 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolone derivatives (VIIa, b) | H37Rv | 10 µg/mL | nih.gov |

| 2-amino-6-thiocyanato benzothiazole derivatives (10, 11, 12g) | H37Rv | 25-50 µg/mL | rsc.org |

| Benzothiazole derivative with fluoro group (22d) | H37Rv | 6.25 µg/mL (99% inhibition) | rsc.org |

Targeting Specific Bacterial Enzymes

The antitubercular activity of benzothiazole analogs is often linked to the inhibition of essential mycobacterial enzymes.

DprE1 Inhibition: The enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1) is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall and is a highly validated target for TB drugs. plos.org Benzothiazinone (BTZ) analogs, which are structurally related to benzothiazoles, are known to act as irreversible inhibitors of DprE1. plos.org Computational studies have identified several BTZ analogs with high binding affinities to DprE1, suggesting they could be potent inhibitors. plos.org

DAPA Inhibition: The enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA) is involved in the biotin (B1667282) biosynthesis pathway of Mtb, which is crucial for its survival. nih.gov Molecular docking studies have shown that benzothiazole derivatives can bind effectively to the active site of DAPA, indicating this as a potential mechanism for their antitubercular effects. nih.gov

LepB Inhibition: An initial screen identified an amino-benzothiazole scaffold that was more active against an Mtb strain overexpressing the essential signal peptidase LepB. nih.govresearchgate.net However, further investigation revealed that the molecules did not appear to directly target LepB or inhibit protein secretion, suggesting activity through another mechanism. nih.govresearchgate.net

Antidiabetic Research

Benzothiazole derivatives have also been investigated for their potential in managing diabetes. Research has focused on their ability to inhibit key enzymes involved in glucose metabolism.

A study on N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives found that several compounds exhibited significant in vivo antidiabetic activity in a rat model of non-insulin-dependent diabetes mellitus. nih.gov The proposed mechanism of action was the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme linked to the regulation of glucose levels. nih.gov Docking studies supported this, showing potential hydrogen bond interactions between the compounds and the catalytic residues of the enzyme. nih.gov

More recently, a novel set of 1,3,5-trisubstituted-2-thioxoimidazolidin-4-ones, which are structurally related to benzothiazoles, were explored for their antidiabetic potential. nih.gov These compounds were found to be dual inhibitors of α-amylase and α-glucosidase, two key enzymes responsible for carbohydrate digestion. nih.gov The inhibition of these enzymes can help to lower postprandial blood glucose levels. Certain analogs also showed significant antioxidant activity, which is beneficial in mitigating cellular toxicity associated with diabetes. nih.gov

Anti-inflammatory and Analgesic Properties

The benzothiazole nucleus is a core structure in many compounds with anti-inflammatory and analgesic activities. nih.govresearchgate.netresearchgate.net These properties are often attributed to the inhibition of cyclooxygenase (COX) enzymes. researchgate.net

In vivo studies using the carrageenan-induced rat paw edema model have demonstrated the anti-inflammatory effects of newly synthesized benzothiazole derivatives. nih.govbohrium.com Two compounds, 17c and 17i, showed significant inhibition of edema, with compound 17c achieving 80% inhibition after 3 hours. nih.govbohrium.com In tests for analgesic activity, compounds 17c, 17g, and 17i showed efficacy comparable to the standard drug celecoxib. nih.govbohrium.com

Another study synthesized thiazole (B1198619)/oxazole substituted benzothiazole derivatives and tested them for anti-inflammatory and analgesic action. nih.gov One compound, in particular, was found to be more active than the reference drug in reducing inflammation. nih.gov Structure-activity relationship (SAR) studies indicate that substitutions on the benzothiazole ring, such as a chloro group at position 5 or a methoxy (B1213986) group at position 6, can enhance anti-inflammatory activity. researchgate.net

Anticonvulsant Activity

The benzothiazole nucleus is a key pharmacophore in the development of anticonvulsant agents. nih.govipinnovative.com The drug Riluzole, which contains a benzothiazole core, is known to have a phenytoin-like spectrum of anticonvulsant activity. mdpi.com SAR studies on benzothiazole derivatives have revealed that substitutions on the ring system are critical for their anticonvulsant efficacy.

Research on 6-substituted-benzothiazol-2-yl thiosemicarbazones has shown that these compounds can exhibit significant protection in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. mdpi.com For instance, 6-chlorobenzothiazolyl-2-thiosemicarbazones have demonstrated potent activity in MES screens, suggesting that halogen substitution is favorable for this biological effect. nih.gov Compound 1 [4-(6-chlorobenzothiazol-2-yl)-1-(3-isatinimino)thiosemicarbazone] emerged as a particularly promising agent with a median effective dose (ED₅₀) of 6.07 mg/kg in the rat p.o. MES test. nih.gov

The general anticonvulsant pharmacophore model includes a hydrophobic aryl ring, an electron donor atom, and hydrogen bond acceptor/donor sites. mdpi.com The introduction of a bromo group, such as in this compound, contributes to the lipophilicity and can influence binding to target proteins. While specific data for the 7-bromo analog is limited, the activity of chloro-analogs suggests that electron-withdrawing groups at this position are important for activity.

Table 1: Anticonvulsant Activity of Benzothiazole Analogs

| Compound | Test Model | Dose/Concentration | Activity | Reference |

|---|---|---|---|---|

| 4-(6-chlorobenzothiazol-2-yl)-1-(3-isatinimino)thiosemicarbazone | MES (rat, p.o.) | ED₅₀ = 6.07 mg/kg | Potent anticonvulsant | nih.gov |

| 3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl- nih.govresearchgate.net-oxazinane-2-thione | MES (mouse, i.p.) | ED₅₀ = 9.85 mg/kg | Potent anticonvulsant | researchgate.net |

| 3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl- nih.govresearchgate.net-oxazinane-2-thione | scPTZ (mouse, i.p.) | ED₅₀ = 12 mg/kg | Potent anticonvulsant | researchgate.net |

Anti-HIV and Antiviral Activity

Benzothiazole derivatives have been investigated for their potential as antiviral agents against a range of viruses, including Human Immunodeficiency Virus (HIV). nih.govnih.gov The mechanism of action often involves the inhibition of key viral enzymes like reverse transcriptase. nih.gov

SAR studies indicate that substitutions on both the benzothiazole ring and at the 2-amino position are crucial for antiviral potency. For example, a study on d4T-aryl-phosphate derivatives demonstrated that introducing a single bromo substituent at the para-position of the phenyl moiety significantly enhanced anti-HIV activity. mdpi.com The resulting compound, d4T-5'-[p-Bromophenyl methoxyalaninyl phosphate] , was found to be over 12-fold more potent than the parent drug d4T in inhibiting p24 production in HIV-1-infected cells. mdpi.com This highlights the positive contribution of a bromo-substituent to antiviral efficacy, likely due to its electron-withdrawing properties which facilitate metabolic activation. mdpi.com

While direct antiviral data for this compound is not extensively documented, various analogs have shown promise. Benzothiazolyl-arylhydrazones and pyrimido[2,1-b]benzothiazole derivatives have shown activity against Herpes Simplex Virus 1 (HSV-1), reducing viral plaques by 50-61%. nih.gov Furthermore, certain benzothiazole-pyridine hybrids have demonstrated activity against H5N1 and SARS-CoV-2 viruses, with fluorine and trifluoromethyl substitutions on an associated phenyl ring enhancing potency. nih.gov

Table 2: Anti-HIV Activity of a Bromo-Substituted Analog

| Compound | Cell Line | Assay | IC₅₀ | Reference |

|---|---|---|---|---|

| d4T-5'-[p-Bromophenyl methoxyalaninyl phosphate] | TK-deficient CEM T-cells | p24 production inhibition | 44 nM | mdpi.com |

| d4T-5'-[p-Bromophenyl methoxyalaninyl phosphate] | TK-deficient CEM T-cells | Reverse Transcriptase inhibition | 57 nM | mdpi.com |

Antioxidant Activity

Many benzothiazole derivatives have been evaluated for their antioxidant properties, which are critical for mitigating diseases linked to oxidative stress. researchgate.net The primary mechanisms of antioxidant action involve hydrogen atom transfer (HAT) or single electron transfer (SET). mdpi.com

The antioxidant capacity of benzothiazole analogs is highly dependent on their substitution pattern. SAR studies have consistently shown that the presence of hydroxyl (-OH) groups on an associated aromatic ring is a key determinant of activity. iaea.org In particular, compounds with a catechol (two adjacent hydroxyl groups) functionality exhibit excellent antioxidant capacity, as they can form stable radicals through resonance. iaea.orgnih.gov

Table 3: Antioxidant Activity of Benzothiazole Analogs in the DPPH Assay

| Compound Series/Derivative | Key Substituent | IC₅₀ (µg/mL) | Antioxidant Activity | Reference |

|---|---|---|---|---|

| BZTidr4 | Catechol (3,4-dihydroxy) | 3.27 | Excellent | nih.gov |

| BZTcin4 | Catechol (3,4-dihydroxy) | 4.86 | Strong | nih.gov |

| BZTidr2 | p-hydroxyl | > 100 | Not significant | nih.gov |

| BZTidr3 | p-methoxyl | > 100 | Not significant | nih.gov |

Other Pharmacological Activities (e.g., Antileishmanial, Antimalarial, Anthelmintic, CNS Depressant)

The versatile benzothiazole scaffold has been explored for a multitude of other therapeutic applications.

Antileishmanial Activity: Benzothiazole derivatives have been synthesized and screened for their activity against Leishmania species. derpharmachemica.comnih.gov SAR studies suggest that substitutions on an associated phenyl ring are critical for activity, with hydroxyl groups often playing a key role. derpharmachemica.com One study found that a 2-amino-benzothiazole derivative with a para-hydroxyl group on a linked phenyl ring was the most active in the series, with an IC₅₀ value of 18.32 µM against the parasite. derpharmachemica.com

Antimalarial Activity: The benzothiazole structure is considered a promising starting point for new antimalarial drugs. researchgate.netresearchgate.net Benzothiazole hydrazones, in particular, have shown efficacy against Plasmodium falciparum, including chloroquine-resistant strains. mdpi.com The proposed mechanism involves a dual action of iron chelation and inhibition of hemozoin formation. mdpi.com SAR studies indicate that the benzothiazole moiety itself is crucial for the antiplasmodial effect. mdpi.com

Anthelmintic Activity: Benzothiazoles have a well-established history as anthelmintic agents. nih.gov Research into 2-amino-6-substituted benzothiazoles has demonstrated their efficacy. The synthesis of 6-bromo-2-amino benzothiazole for evaluation as an anthelmintic agent has been reported. nih.gov In tests using the earthworm Pheretima posthuma, benzothiazole derivatives possessing electron-withdrawing groups like bromo and nitro at the 6-position exhibited higher anthelmintic activity. nih.gov

CNS Depressant Activity: Beyond anticonvulsant effects, benzothiazole analogs are being investigated for other CNS-related activities, including as potential antidepressants. nih.govnih.gov Some derivatives have been shown to reduce immobility time in animal models like the forced swimming test without affecting spontaneous locomotor activity, indicating specific antidepressant-like effects. researchgate.net The ability of these compounds to cross the blood-brain barrier and interact with CNS targets makes them attractive candidates for treating various neurological disorders. nih.gov

In Vitro and In Vivo Pharmacological Evaluation Methodologies

A variety of standardized methods are employed to evaluate the pharmacological activities of this compound and its analogs.

Anticonvulsant Activity: In vivo screening is predominantly conducted using the maximal electroshock (MES) test, which indicates an ability to prevent seizure spread, and the subcutaneous pentylenetetrazole (scPTZ) test, which suggests an ability to raise the seizure threshold. researchgate.netnih.gov The rotarod test is used to assess neurotoxicity or motor impairment. nih.gov In vitro models include the use of brain slices to study the suppression of epileptiform events and functional assays on specific human ion channels (e.g., NaV1.1, NaV1.2, Cav2.1, GABA-A) to identify molecular targets. nih.gov

Anti-HIV and Antiviral Activity: In vitro anti-HIV activity is commonly assessed using cell-based assays, such as measuring the inhibition of the viral p24 antigen or reverse transcriptase activity in infected human T-lymphocyte cells (e.g., MT-4 cells). nih.govmdpi.com The MTT assay is often used to determine cell viability and the compound's cytotoxicity. nih.gov For broader antiviral screening, plaque reduction assays are utilized to quantify the reduction in viral plaques in cell culture. In vivo evaluation often relies on animal models such as humanized mice or non-human primates for HIV studies.

Antioxidant Activity: The most common in vitro methods are spectrophotometric assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) test are widely used to measure a compound's ability to act as a free radical scavenger or reducing agent, respectively. iaea.org Other methods include the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and ORAC (Oxygen Radical Absorbance Capacity) assays. researchgate.net

Antileishmanial Activity: In vitro testing involves exposing both the promastigote (the motile, extracellular form) and the amastigote (the intracellular, clinically relevant form) stages of the Leishmania parasite to the compound. nih.govnih.gov Assays like the MTT test are used to determine parasite viability and calculate IC₅₀ values. nih.gov In vivo studies use animal models, such as BALB/c mice or hamsters infected with Leishmania donovani, where efficacy is measured by the reduction in parasite burden in the liver and spleen. derpharmachemica.com

Antimalarial Activity: The primary in vitro method for antimalarial screening is the [³H]-hypoxanthine incorporation assay, which measures the inhibition of parasite nucleic acid synthesis in cultured P. falciparum. mdpi.com Fluorescence-based assays are also common. iaea.org For in vivo studies, the 4-day suppressive test in mice infected with rodent malaria parasites like Plasmodium berghei is a standard model. researchgate.net

Anthelmintic Activity: A common in vitro model for anthelmintic screening uses the adult Indian earthworm, Pheretima posthuma, due to its physiological resemblance to intestinal roundworms. nih.gov The activity is determined by recording the time taken for paralysis and death of the worms upon exposure to the test compound. ipinnovative.com

Applications in Materials Science and Industrial Research

Development of Dyes and Pigments Utilizing Benzothiazole (B30560) Scaffolds

The benzothiazole nucleus is a fundamental component in a significant class of synthetic dyes. researchgate.net Its derivatives are used extensively in the formulation of dyes for textiles, with some exhibiting strong solid-state fluorescence. researchgate.net The electron-donating and accepting properties within the benzothiazole system contribute to the vibrant colors and photophysical behaviors observed in these compounds.

Cyanine (B1664457) dyes, a major category of dyes, frequently incorporate the benzothiazole moiety. chemistryjournal.in These dyes are prized for their sharp and strong absorption bands in the visible and near-infrared regions of the electromagnetic spectrum. The position of substituents on the benzothiazole ring can modulate the dye's absorption and emission wavelengths. For instance, novel asymmetric trimethine benzothiazole cyanine dyes have been synthesized with absorption maxima between 628 and 631 nm and emission maxima from 662 to 666 nm in ethanol (B145695). sioc-journal.cn Another class, azo dyes, also leverages the benzothiazole structure. uminho.pt Research into photochromic azo dyes containing benzothiazole has shown that the linkage position of the azo group to the benzothiazole ring influences the speed of photoisomerization, a key property for molecular switches. uminho.pt

| Benzothiazole Dye Class | Reported Wavelengths (λmax) | Key Applications |

| Monomethine Cyanines | 500–600 nm | Nucleic acid detection, Flow cytometry, Photographic sensitizers chemistryjournal.in |

| Trimethine Cyanines | 628–631 nm | Non-fluorescent in solvents, potential for reduced background interference sioc-journal.cn |

| Azo Dyes | 454–515 nm | Molecular switches, Photochromic materials uminho.pt |

| Solid-State Fluorescent Azo Dyes | N/A (Solid State Emission) | Dyeing for wool and silk, High exhaustion rates researchgate.net |

This table presents a summary of research findings on different classes of benzothiazole-based dyes, illustrating the versatility of the core scaffold.

Role in Polymer Chemistry and Advanced Material Synthesis

In the field of polymer science, benzothiazole derivatives, including compounds like 7-Bromo-1,3-benzothiazol-2-amine, are valuable as monomers or building blocks for creating advanced polymers. pcbiochemres.com The incorporation of the rigid and thermally stable benzothiazole ring into a polymer backbone can significantly enhance the material's thermal resistance and mechanical properties. These characteristics are highly sought after for high-performance plastics and specialty materials.

Benzothiazole-containing polymers are also explored for their electronic properties, finding use in the development of organic semiconductors. nih.gov These materials are crucial for applications in organic field-effect transistors (OFETs), organic photovoltaics (solar cells), and organic light-emitting diodes (OLEDs). nih.gov For example, 2,1,3-benzothiadiazole (B189464) derivatives have been synthesized and used as acceptors in organic solar cells, which achieved high open-circuit voltages of over 1 V. rsc.org The ability to functionalize the benzothiazole core allows for precise tuning of the electronic energy levels (HOMO/LUMO) of the resulting polymers, which is essential for optimizing device performance. nih.gov

| Polymer/Material Type | Benzothiazole Derivative Used | Noteworthy Property | Potential Application |

| Elastomeric Polymers | Mercaptobenzothiazole (MBT) | Vulcanization acceleration, crosslinking | Tire manufacturing, specialty rubber products researchgate.net |

| Organic Semiconductors | 2,1,3-Benzothiadiazole derivatives | Medium band gap, high LUMO levels | Non-fullerene acceptors in organic solar cells rsc.org |

| Fluorescent Polymers | 2-(2′-hydroxyphenyl) benzothiazole | Excited-State Intramolecular Proton Transfer (ESIPT) | Light-emitting devices (LEDs) researchgate.net |

This table highlights the integration of benzothiazole derivatives into various polymers and materials, showcasing their role in enhancing material properties.

Sensor Development based on Benzothiazole Electronic Properties

The unique electronic and photophysical characteristics of the benzothiazole scaffold make it an excellent platform for the design of chemical sensors. mdpi.com Many benzothiazole derivatives exhibit fluorescence, which can be altered upon interaction with specific analytes. This change in fluorescence—either quenching (turn-off) or enhancement (turn-on)—forms the basis of detection. researchgate.net

Benzothiazole-based chemosensors have been developed for the detection of a wide range of species, including metal ions and anions. For instance, researchers have synthesized benzothiazole derivatives that act as selective fluorimetric chemosensors for cations like Fe³⁺ and Cu²⁺. researchgate.netmdpi.com In one study, a sensor for Fe³⁺ ions exhibited a detection limit as low as 5.86 μM. researchgate.net Another study developed a benzothiazole-based sensor that could detect cyanide (CN⁻) ions with a detection limit of 5.97 nM, which is significantly below the World Health Organization's permissible level in drinking water. nih.gov The sensing mechanism often relies on the analyte coordinating with the nitrogen and sulfur heteroatoms of the benzothiazole ring or reacting with a functional group attached to it, leading to a measurable change in the compound's intramolecular charge transfer (ICT) properties. nih.gov

| Sensor Target (Analyte) | Sensing Mechanism | Reported Detection Limit | Reference |

| Iron (Fe³⁺) | Fluorescence Quenching ("Turn-off") | 5.86 μM | researchgate.net |

| Copper (Cu²⁺) | Fluorescence Quenching and Ratiometric Change | Not specified | mdpi.com |

| Cyanide (CN⁻) | Nucleophilic Addition, Fluorescence Enhancement ("Turn-on") | 5.97 nM | nih.gov |

This table summarizes the performance of various benzothiazole-based sensors for different analytes, demonstrating their high sensitivity and selectivity.

Photographic Applications of Benzothiazole Derivatives

Benzothiazole derivatives have a long-standing role in the field of photography, particularly in traditional silver halide-based photographic processes. pcbiochemres.com Certain benzothiazole compounds, especially cyanine dyes derived from benzothiazole, function as powerful spectral sensitizers. chemistryjournal.in

In the manufacturing of photographic emulsions, silver halide crystals are naturally sensitive only to blue and ultraviolet light. By adsorbing sensitizing dyes onto the surface of these crystals, their sensitivity can be extended to other regions of the visible spectrum, such as green and red light. This process, known as spectral sensitization, is fundamental to the creation of panchromatic (black-and-white) and color photographic films. Benzothiazole-containing cyanine dyes were among the earliest and most effective sensitizers discovered for this purpose. chemistryjournal.in Beyond sensitization, other benzothiazole derivatives are used as photographic inducers and antifoggants, which help to improve the quality and stability of the photographic image. researchgate.net

Emerging Research Avenues and Future Perspectives for 7 Bromo 1,3 Benzothiazol 2 Amine

Design and Synthesis of Novel Hybrid Architectures Incorporating the 7-Bromo-1,3-benzothiazol-2-amine Moiety

The synthesis of hybrid molecules, which combine two or more pharmacologically active scaffolds, is a promising strategy in drug discovery to enhance therapeutic efficacy and overcome drug resistance. The 2-aminobenzothiazole (B30445) core, including its derivatives, serves as a valuable precursor for creating a variety of hybrid compounds with demonstrated pharmacotherapeutic potential.

One approach involves the combination of the benzothiazole (B30560) moiety with non-steroidal anti-inflammatory drugs (NSAIDs) like profens. This has been achieved by reacting 2-aminobenzothiazole with various profens to create new hybrid amides. These hybrid molecules have shown significant anti-inflammatory and antioxidant effects. The synthesis typically involves the use of a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) in a suitable solvent such as dichloromethane (DCM).

Another avenue of exploration is the creation of hybrid molecules by linking the 2-aminobenzothiazole scaffold with other heterocyclic rings known for their biological activities. For instance, new series of 2-aminobenzothiazole hybrids have been synthesized by linking them to thiazolidine-2,4-dione, 1,3,4-thiadiazole aryl urea (B33335), and cyanothiouracil moieties. nih.govnih.gov These hybrid compounds have been evaluated for their in vitro antitumor effects against various cancer cell lines, with some exhibiting potent activity.

The functionalization of the benzothiazole scaffold has led to the development of numerous potential chemotherapeutic agents, underscoring its versatility in medicinal chemistry. mdpi.com The 2-amino group of this compound provides a reactive site for the attachment of other molecular fragments, allowing for the design and synthesis of a diverse range of hybrid architectures with potentially enhanced biological activities.

| Hybrid Molecule Type | Potential Biological Activity |

| Benzothiazole-Profen Amides | Anti-inflammatory, Antioxidant |

| Benzothiazole-Thiazolidinedione | Antitumor |

| Benzothiazole-1,3,4-Thiadiazole | Antitumor |

| Benzothiazole-Cyanothiouracil | Antitumor |

Research on Addressing Drug Resistance Challenges with Benzothiazole Derivatives

The development of resistance to existing drugs is a major challenge in the treatment of various diseases, including cancer and infectious diseases. Benzothiazole derivatives have emerged as a promising class of compounds with the potential to overcome these resistance mechanisms.

In the context of cancer, drug resistance is often associated with the overexpression or mutation of protein kinases. Benzothiazole-based compounds have been investigated as inhibitors of several kinases involved in cancer progression, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov By targeting these kinases, benzothiazole derivatives can potentially circumvent resistance to conventional chemotherapy.

The substitution pattern on the benzothiazole ring plays a crucial role in determining the biological activity and selectivity of these compounds. For example, the introduction of a chlorine atom at the C7 position of the benzothiazole core has been shown to improve the potency of certain kinase inhibitors. nih.gov This suggests that the presence of a bromine atom at the 7-position in this compound could also lead to enhanced activity against drug-resistant targets.

Furthermore, the hybridization of the benzothiazole scaffold with other pharmacophores is a strategy being explored to develop multi-target agents that can address the complex nature of drug resistance. By simultaneously inhibiting multiple pathways involved in resistance, these hybrid molecules may offer a more durable therapeutic response.

| Target | Disease | Role of Benzothiazole Derivatives |

| Protein Kinases (e.g., EGFR, VEGFR-2) | Cancer | Inhibition of signaling pathways involved in tumor growth and resistance |

| Dihydroorotase | Bacterial Infections | Inhibition of essential bacterial enzymes |

| Peptide Deformylase | Bacterial Infections | Inhibition of bacterial protein synthesis |

Recent studies have shown that benzothiazole derivatives can act as antibacterial agents through various mechanisms, including the inhibition of dihydroorotase and peptide deformylase. nih.gov Structure-activity relationship (SAR) studies have indicated that substitutions on the benzothiazole ring, such as methyl or bromo groups at the 7th position, can enhance antibacterial action. nih.gov This highlights the potential of this compound and its derivatives in combating drug-resistant bacterial strains.

Advanced Computational Modeling for Rational Drug Design and Material Innovation

Computational modeling has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. Techniques such as molecular docking, density functional theory (DFT) calculations, and fragment-based drug design are being applied to the study of benzothiazole derivatives to understand their structure-activity relationships and to design novel compounds with improved efficacy.

Molecular docking studies are used to predict the binding modes of benzothiazole derivatives to their biological targets, such as protein kinases. researchgate.net This information is crucial for understanding the molecular basis of their activity and for designing new inhibitors with enhanced potency and selectivity. For instance, computational studies have been used to investigate the interactions of benzothiazole analogs with the active sites of enzymes involved in tuberculosis.

DFT calculations are employed to analyze the electronic properties of benzothiazole derivatives, such as their charge distribution, frontier molecular orbitals (HOMO-LUMO), and polarizability. researchgate.netresearchgate.net These calculations provide insights into the reactivity and stability of the molecules, which can be correlated with their biological activity.